Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a cyclopropane ring, an ethoxyphenyl group, and a phenoxyphenyl group. It is often used in the synthesis of various chemical products and has notable applications in the fields of chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester typically involves several steps. One common method is the esterification of cyclopropanecarboxylic acid with 1-(4-ethoxyphenyl)-3-phenoxyphenylmethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and requires heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol components. These components can then interact with various enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
Cyclopropanecarboxylic acid, 1-(4-methoxyphenyl)-, (3-phenoxyphenyl)methyl ester: The presence of a methoxy group instead of an ethoxy group can influence its chemical properties and uses.
Uniqueness
Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts .
Properties
CAS No. |
101492-20-0 |
---|---|
Molecular Formula |
C25H24O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H24O4/c1-2-27-21-13-11-20(12-14-21)25(15-16-25)24(26)28-18-19-7-6-10-23(17-19)29-22-8-4-3-5-9-22/h3-14,17H,2,15-16,18H2,1H3 |
InChI Key |
FGTXHZFYAZHEGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.